molecular formula C15H12ClN7O3 B422737 ETHYL 2-[5-(2-CHLOROANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE

ETHYL 2-[5-(2-CHLOROANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE

Cat. No.: B422737
M. Wt: 373.75g/mol
InChI Key: MAXSGCKJNJKWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[5-(2-CHLOROANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE is a synthetic organic compound belonging to the class of naphthoquinones It is characterized by the presence of a naphthoquinone core with an amino group substituted by a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

ETHYL 2-[5-(2-CHLOROANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE can be synthesized through the amination of 1,4-naphthoquinone with 4-hydroxyphenylamine. The reaction is typically carried out under aerobic conditions using cerium(III) chloride heptahydrate (CeCl3·7H2O) as a Lewis acid catalyst . The reaction proceeds efficiently, yielding the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-(2-CHLOROANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 2-[5-(2-CHLOROANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE involves its interaction with cellular components, leading to oxidative stress and modulation of vascular function. The compound can reduce nitric oxide levels and affect endothelial vasodilation, which is mediated by the vascular endothelium . Additionally, its antitumor activity is associated with the induction of oxidative stress in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: The parent compound of the naphthoquinone family, known for its redox properties.

    Juglone (5-Hydroxy-1,4-naphthoquinone): A naturally occurring naphthoquinone with antimicrobial and antitumor properties.

    Lawsone (2-Hydroxy-1,4-naphthoquinone): Another natural naphthoquinone used in traditional medicine and as a dye.

Uniqueness

ETHYL 2-[5-(2-CHLOROANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE is unique due to the presence of both amino and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate oxidative stress and vascular function sets it apart from other naphthoquinones, making it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C15H12ClN7O3

Molecular Weight

373.75g/mol

IUPAC Name

ethyl 2-[8-(2-chloroanilino)-4-oxa-1,3,5,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-12-yl]acetate

InChI

InChI=1S/C15H12ClN7O3/c1-2-25-11(24)7-10-19-20-14-12(17-9-6-4-3-5-8(9)16)18-13-15(23(10)14)22-26-21-13/h3-6H,2,7H2,1H3,(H,17,18,21)

InChI Key

MAXSGCKJNJKWIL-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=NN=C2N1C3=NON=C3N=C2NC4=CC=CC=C4Cl

Canonical SMILES

CCOC(=O)CC1=NN=C2N1C3=NON=C3N=C2NC4=CC=CC=C4Cl

Origin of Product

United States

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